molecular formula C19H42N2O4 B15192092 N-Dodecyl-1,3-propanediamine diacetate CAS No. 93377-24-3

N-Dodecyl-1,3-propanediamine diacetate

Cat. No.: B15192092
CAS No.: 93377-24-3
M. Wt: 362.5 g/mol
InChI Key: KJSYJWRAKIHFJA-UHFFFAOYSA-N
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Description

N-Dodecyl-1,3-propanediamine diacetate: is a chemical compound with the molecular formula C15H34N2.2C2H4O2 . It is a derivative of 1,3-propanediamine where the amine groups are modified with dodecyl and diacetate groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3-propanediamine and dodecanol.

  • Reaction Steps: The amine groups of 1,3-propanediamine are first acylated with acetic anhydride to form the diacetate derivative. Subsequently, the resulting compound is reacted with dodecanol to introduce the dodecyl group.

  • Conditions: The reactions are usually carried out under anhydrous conditions with a suitable catalyst to ensure high yield and purity.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reaction time is maintained.

  • Purification: The final product is purified through techniques such as recrystallization or distillation to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.

  • Reduction: Reduction reactions can be used to convert the diacetate groups back to amine groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-Dodecyl-1,3-propanediamine diacetate is used as a surfactant in various chemical processes, aiding in the solubilization of hydrophobic compounds. Biology: It is employed in biological studies for membrane permeabilization and drug delivery systems. Medicine: The compound is explored for its potential use in pharmaceutical formulations and as an excipient in drug delivery. Industry: It finds applications in the manufacturing of personal care products, detergents, and cleaning agents due to its surfactant properties.

Molecular Targets and Pathways:

  • Surfactant Activity: The compound acts by reducing surface tension, allowing for better interaction with water and other substances.

  • Membrane Interaction: It interacts with cell membranes, facilitating the delivery of active compounds into cells.

Comparison with Similar Compounds

  • N-Dodecyl-1,2-ethanediamine diacetate: A structural isomer with similar surfactant properties.

  • N-Dodecyl-1,4-butanediamine diacetate: Another structural isomer with comparable applications.

Uniqueness: N-Dodecyl-1,3-propanediamine diacetate is unique due to its specific structural arrangement, which influences its reactivity and application potential.

This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

93377-24-3

Molecular Formula

C19H42N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

acetic acid;N'-dodecylpropane-1,3-diamine

InChI

InChI=1S/C15H34N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;2*1-2(3)4/h17H,2-16H2,1H3;2*1H3,(H,3,4)

InChI Key

KJSYJWRAKIHFJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCN.CC(=O)O.CC(=O)O

Origin of Product

United States

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